octahydro-1H-pyrrolo[3,2-c]pyridin-2-one
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
LABPXXCSBARZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of readily available and cost-effective raw materials, mild reaction conditions, and efficient conversion processes. For example, the conversion of cyano groups to pyrrolidine structures in one step is a notable industrial approach .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .
Scientific Research Applications
The applications of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one are primarily in the field of pharmaceutical research, specifically as an intermediate in the synthesis of biologically active compounds . This compound and its derivatives are valuable due to their rigid-cyclo structure and trifunctional group, making them useful building blocks for new drug development .
Synthesis and Characteristics
Octahydro-1H-pyrrolo[3,2-c]pyridine derivatives can be synthesized using novel methods that enable efficient conversion from a cyano group to a pyrrolidine structure in one step . The preparation methods involve readily available and inexpensive raw materials, mild reaction conditions, and simple operations .
Applications in Drug Development
Nitrogen-containing heterocycles, such as octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, possess broad biological activity and are crucial in medicine, pesticides, and life sciences . These compounds can serve as potential active centers in drugs and can be modified toFine-tune their properties . Examples of applications include:
- Anti-inflammatory agents: Derivatives of octahydro-1H-pyrrolo[3,2-c]pyridine have been reported for use in developing anti-inflammatory drugs .
- Anti-HIV drugs: These derivatives can be used in the development of medications targeting immunodeficiency viruses .
- Other therapeutic areas: Nitrogen-containing heterocycles have extensive treatment uses, including antibacterial, antifungal, antimycobacterial, trypanocidal, antitubercular, antimalarial, analgesic, muscle relaxant, anticonvulsant, antitumor, and lipid peroxidation inhibiting agents, as well as hypnotics, antidepressants, anthelmintics, and agrochemicals .
Specific Examples and Case Studies
- GSK (WO 2007/124423A2) has reported the introduction of octahydro-1H-pyrrolo[3,2-c]pyridine structures for biological applications . The structural formula (XXVIII) can be used to develop drugs for anti-inflammatory diseases .
- Abbott (US 2002/0019388) has reported the introduction of octahydro-1H-pyrrolo[3,2-c]pyridine derivatives for developing drugs against acquired immune deficiency syndrome (AIDS) .
Methods of Synthesis
Current methods for synthesizing octahydro-1H-pyrrolo[2,3-c]pyridine and octahydro-1H-pyrrolo[3,2-c]pyridine include:
- Using 1H-pyrrolo[2,3-c]pyridine or 1H-pyrrolo[3,2-c]pyridine as starting materials, reducing them via group protection and high-pressure hydrogenation to obtain octahydro-1H-pyrrolo[2,3-c]pyridine and octahydro-1H-pyrrolo[3,2-c]pyridine .
- Using 2,3-dihydro-pyrrolo[3,2-c]pyrrole protected by N-Boc pyridine as a starting material, forming a quaternary amine intermediate, and then performing sodium borohydride reduction and hydro-reduction .
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Octahydro-1H-pyrrolo[2,3-c]pyridine: Another bicyclic compound with similar structural features but different ring fusion.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle, exhibiting diverse biological activities.
Uniqueness: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is unique due to its specific ring fusion and the resulting chemical properties. Its structure allows for distinct reactivity and biological interactions compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes for octahydro-1H-pyrrolo[3,2-c]pyridin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions. A common approach includes:
- Cyclization : Intramolecular cyclization of appropriately substituted precursors under acidic or basic conditions. For example, zinc-mediated reductive cyclization in acetic acid achieves high yields (85–91%) in halogenated intermediates .
- Functionalization : Bromination or chlorination using agents like N-bromosuccinimide (NBS) or Cl2 under controlled temperatures (e.g., 20–50°C) to introduce halogen substituents .
- Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to expand structural diversity .
- Key Optimization Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (e.g., -30°C for lithiation steps), and stoichiometric ratios (e.g., excess NaH for deprotonation) significantly impact yields .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its analogues?
- Methodological Answer :
- <sup>1</sup>H NMR : The saturated bicyclic system shows distinct proton environments. For example, the NH proton in the pyrrolidine ring appears as a broad singlet (δ ~5–6 ppm), while methylene protons adjacent to the carbonyl resonate at δ ~3.5–4.0 ppm .
- <sup>13</sup>C NMR : The carbonyl carbon (C=O) appears at δ ~170–175 ppm, and sp<sup>3</sup> carbons in the octahydro framework range from δ ~25–50 ppm .
- IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm<sup>-1</sup> confirms the lactam structure .
- Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H14N2O2 at m/z 217.0954) and fragmentation patterns (e.g., loss of CO or substituents) .
Advanced Research Questions
Q. What crystallographic insights explain the stability and reactivity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Intramolecular N–H···O and O–H···N interactions (e.g., N1–H1···O2, 2.851 Å; O2–H2···N2, 2.710 Å) stabilize the bicyclic structure and influence solubility .
- Packing Motifs : Weak C–H···O interactions (e.g., C5–H5···O1, 3.362 Å) contribute to crystal lattice cohesion, impacting melting points .
- Steric Effects : Bulky substituents (e.g., tert-butyl groups) induce torsional strain, altering reactivity in substitution reactions .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer :
- Core Modifications : Introducing electron-withdrawing groups (e.g., Br, Cl) at C6 enhances halogen bonding with biological targets (e.g., kinases), improving binding affinity .
- Substituent Effects : Aromatic rings at C3 (e.g., benzylidene groups) increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted agents .
- Spirocyclic Derivatives : Spiro-fusion (e.g., with piperidine) rigidifies the scaffold, improving metabolic stability .
- Data-Driven Optimization : Computational docking (e.g., AutoDock Vina) paired with in vitro IC50 assays validates target engagement .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Control Experiments : Verify purity (>95% by HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize data to reference inhibitors (e.g., staurosporine) .
- Mechanistic Profiling : Combine enzymatic assays with thermal shift assays (TSA) to confirm direct target binding vs. off-target effects .
- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., thiazolo[4,5-b]pyridin-2-one derivatives) to identify scaffold-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
